
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of acetonitrile, featuring a bromo, hydroxy, and methoxy substitution on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile typically involves the bromination of 5-hydroxy-4-methoxybenzaldehyde followed by a nucleophilic substitution reaction with acetonitrile. The reaction conditions often include the use of bromine in a suitable solvent such as methylene chloride at room temperature . The resulting bromo derivative is then reacted with acetonitrile under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.
Reduction Reactions: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.
Oxidation: The major product would be 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
Reduction: The major product would be 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethylamine.
Applications De Recherche Scientifique
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile is not well-documented. its effects are likely due to its ability to interact with biological molecules through its functional groups. The bromo group can participate in halogen bonding, the hydroxy group can form hydrogen bonds, and the nitrile group can act as a nucleophile or electrophile in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-4-methoxyphenyl)acetonitrile
- 2-(2-Bromo-5-methoxyphenyl)acetonitrile
- 2-bromo-2-(4-methoxyphenyl)acetonitrile
Uniqueness
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
81038-45-1 |
|---|---|
Formule moléculaire |
C9H8BrNO2 |
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
2-(2-bromo-5-hydroxy-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrNO2/c1-13-9-5-7(10)6(2-3-11)4-8(9)12/h4-5,12H,2H2,1H3 |
Clé InChI |
UPHQIVSVNWADRR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)Br)CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


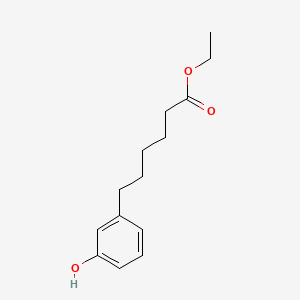
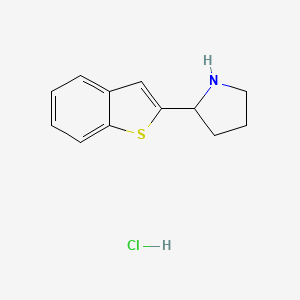

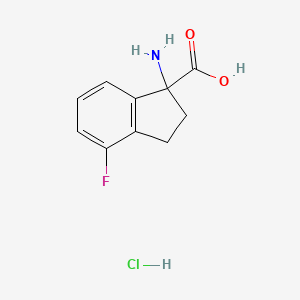
![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
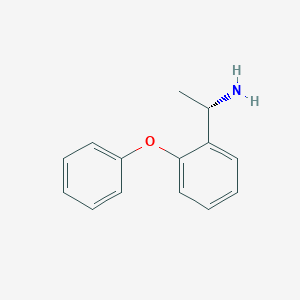
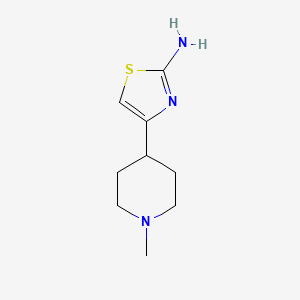
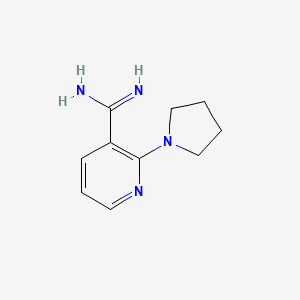

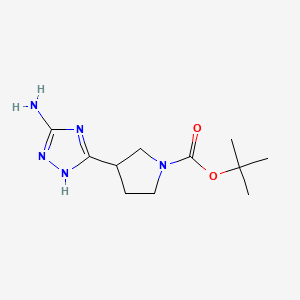
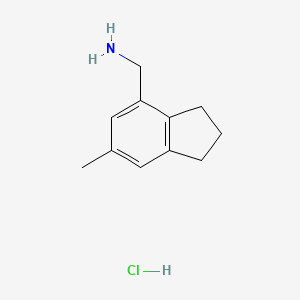
![4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B13586856.png)


